Cas no 1467823-14-8 (4-aminooxepane-4-carboxylic acid)

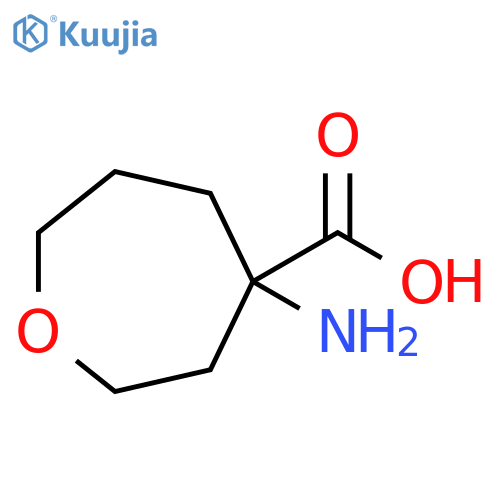

1467823-14-8 structure

商品名:4-aminooxepane-4-carboxylic acid

CAS番号:1467823-14-8

MF:C7H13NO3

メガワット:159.183022260666

MDL:MFCD21124995

CID:5160807

PubChem ID:65079235

4-aminooxepane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Oxepanecarboxylic acid, 4-amino-

- 4-aminooxepane-4-carboxylic acid

-

- MDL: MFCD21124995

- インチ: 1S/C7H13NO3/c8-7(6(9)10)2-1-4-11-5-3-7/h1-5,8H2,(H,9,10)

- InChIKey: PALIQNBNGDRHNW-UHFFFAOYSA-N

- ほほえんだ: O1CCCC(N)(C(O)=O)CC1

4-aminooxepane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-223306-1.0g |

4-aminooxepane-4-carboxylic acid |

1467823-14-8 | 95% | 1.0g |

$1086.0 | 2024-06-20 | |

| Enamine | EN300-223306-0.05g |

4-aminooxepane-4-carboxylic acid |

1467823-14-8 | 95% | 0.05g |

$912.0 | 2024-06-20 | |

| Enamine | EN300-223306-10.0g |

4-aminooxepane-4-carboxylic acid |

1467823-14-8 | 95% | 10.0g |

$4667.0 | 2024-06-20 | |

| Enamine | EN300-223306-5g |

4-aminooxepane-4-carboxylic acid |

1467823-14-8 | 5g |

$3147.0 | 2023-09-15 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1050-250mg |

4-aminooxepane-4-carboxylic acid |

1467823-14-8 | 95% | 250mg |

¥4170.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1050-500mg |

4-aminooxepane-4-carboxylic acid |

1467823-14-8 | 95% | 500mg |

¥6956.0 | 2024-04-24 | |

| Enamine | EN300-223306-0.1g |

4-aminooxepane-4-carboxylic acid |

1467823-14-8 | 95% | 0.1g |

$956.0 | 2024-06-20 | |

| Enamine | EN300-223306-5.0g |

4-aminooxepane-4-carboxylic acid |

1467823-14-8 | 95% | 5.0g |

$3147.0 | 2024-06-20 | |

| Enamine | EN300-223306-2.5g |

4-aminooxepane-4-carboxylic acid |

1467823-14-8 | 95% | 2.5g |

$2127.0 | 2024-06-20 | |

| Enamine | EN300-223306-1g |

4-aminooxepane-4-carboxylic acid |

1467823-14-8 | 1g |

$1086.0 | 2023-09-15 |

4-aminooxepane-4-carboxylic acid 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1467823-14-8 (4-aminooxepane-4-carboxylic acid) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1467823-14-8)4-aminooxepane-4-carboxylic acid

清らかである:99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g

価格 ($):327.0/523.0/872.0/1307.0